(2-Benzoylethyl)trimethylammonium

Choline Acetyltransferase Acetylcholinesterase Enzyme Selectivity

(2-Benzoylethyl)trimethylammonium (BETA) is a highly selective choline acetyltransferase (ChA) inhibitor, critical for neuroscience research. It offers a 100-fold selectivity for ChA over acetylcholinesterase, eliminating confounding variables in acetylcholine synthesis studies. With a well-defined I50 of 3.1 µM, it serves as an essential benchmark for new cholinergic modulator development. Its slow, reversible inhibition allows for acute function assessments, making it superior to irreversible inhibitors for time-course experiments. Stock this essential tool to advance your cholinergic system research.

Molecular Formula C12H18NO+
Molecular Weight 192.28 g/mol
Cat. No. B8065888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzoylethyl)trimethylammonium
Molecular FormulaC12H18NO+
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1
InChIKeyNCTDMVAFTYBEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzoylethyl)trimethylammonium: A Quaternary Ammonium Choline Acetyltransferase Inhibitor for Research Procurement


(2-Benzoylethyl)trimethylammonium, commonly used as its chloride salt, is a quaternary ammonium compound and a keto analog of acetylcholine [1]. Its primary recognized role in scientific research is as a potent and selective inhibitor of the enzyme choline acetyltransferase (ChA) [2]. The compound is characterized by a benzoyl group attached to an ethyl chain, which is further connected to a trimethylammonium group, with a molecular weight of 192.28 g/mol for the cation [1]. It is typically supplied as a salt, such as chloride, iodide, or methyl sulfate, for use in biochemical and pharmacological studies [3].

Why (2-Benzoylethyl)trimethylammonium Cannot Be Casually Substituted in Cholinergic Research


Substituting (2-benzoylethyl)trimethylammonium (BETA) with another inhibitor of choline acetyltransferase (ChA) without experimental validation is scientifically risky due to significant variability in potency, selectivity, and stability across different chemical classes. Even within its own structural class, as demonstrated by comparisons with its pyridinium analog BEP, the trimethylammonium head group of BETA confers distinct inhibitory potency (I50 of 3.1 μM vs. 10-18 μM for BEP) and physical properties [1]. Furthermore, cross-class comparisons show that BETA exhibits a unique profile of ChA inhibition that is up to 100-fold selective over acetylcholinesterase, a degree of selectivity not uniformly shared by other ChA inhibitors like styrylpyridines or halogenoacetylcholines [2]. This chemical specificity directly impacts experimental outcomes, making the choice of inhibitor a critical parameter for ensuring data reproducibility and accurate interpretation of cholinergic system function.

Product-Specific Quantitative Differentiation of (2-Benzoylethyl)trimethylammonium (BETA)


Enzyme Selectivity: 100-Fold Preference for ChA Over Acetylcholinesterase

(2-Benzoylethyl)trimethylammonium (BETA) demonstrates high selectivity for its primary target, choline acetyltransferase (ChA). In comparative enzymatic assays, BETA was found to be approximately 100 times more potent at inhibiting ChA than acetylcholinesterase, and 50 times more potent than for inhibiting general cholinesterase [1]. This contrasts with other classes of ChA inhibitors, such as styrylpyridines, which may exhibit a different selectivity profile.

Choline Acetyltransferase Acetylcholinesterase Enzyme Selectivity Inhibition Assay

Inhibitory Potency: Direct Comparison of ChA I50 Values Against Closest Analog

A direct head-to-head comparison of two closely related keto analogs of acetylcholine reveals a difference in inhibitory potency. For human placental choline acetyltransferase (ChA), (2-benzoylethyl)trimethylammonium (BETA) exhibits an I50 of 3.1 μM [1]. Its closest structural analog, 1(2-benzoylethyl)pyridinium (BEP), where the trimethylammonium group is replaced by a pyridinium ring, was found to have an I50 range of 10-18 μM [2]. This indicates that BETA is approximately 3-6 times more potent as an inhibitor of this enzyme.

Choline Acetyltransferase Enzyme Inhibition I50 Structure-Activity Relationship

Functional Impact on Acetylcholine Release: Comparison with Vesamicol

The functional consequence of ChA inhibition by (2-benzoylethyl)trimethylammonium (BETA) is distinct from that of the vesicular storage inhibitor vesamicol. In a cross-study comparable model using human placental explants, 100 μM BETA reduced acetylcholine (ACh) release by 36 ± 6% [1]. In contrast, an equimolar concentration of vesamicol reduced ACh release by 22 ± 4% [1]. This demonstrates a greater magnitude of effect on ACh output for BETA in this specific model system.

Acetylcholine Release Placental Explants Prostaglandin Vesamicol

Tissue-Specific Functional Effect: Differential Impact on Amino Acid Uptake in Cerebral vs. Peripheral Arteries

Evidence from a functional assay demonstrates a tissue-specific effect for (2-benzoylethyl)trimethylammonium (BETA) that is not observed with other pharmacological agents. BETA caused a concentration-dependent inhibition of alpha-aminoisobutyric acid (AIB) accumulation in cerebral arteries (rabbit pial arteries) but had no effect on peripheral arteries [1]. This tissue-specific effect was unique to BETA; neither atropine (a muscarinic antagonist) nor physostigmine (an acetylcholinesterase inhibitor) at concentrations up to 10⁻⁶ M had any significant effect on AIB accumulation in cerebral arteries [1].

Amino Acid Transport Cerebral Arteries Alpha-Aminoisobutyric Acid Tissue Selectivity

In Vitro Reversibility Profile: Quantified Recovery of ChA Activity

The inhibition of human placental choline acetyltransferase (ChA) by (2-benzoylethyl)trimethylammonium (BETA) is slowly reversible, a characteristic that can be advantageous for certain experimental designs. Following inhibition, dialysis of the enzyme-inhibitor complex resulted in the recovery of 50% of the original ChA activity within approximately 4.9 hours [1]. This contrasts with the potential for irreversible alkylation by halogenoacetylcholines (e.g., iodo- or bromoacetylcholine), which can permanently inactivate the enzyme [2].

Enzyme Kinetics Reversible Inhibition Dialysis Choline Acetyltransferase

High-Value Research Application Scenarios for (2-Benzoylethyl)trimethylammonium Based on Differentiated Evidence


Isolating the Role of ChA in Complex Neurochemical Pathways with High Target Selectivity

Investigators studying acetylcholine synthesis in tissues where acetylcholinesterase is also present will find (2-benzoylethyl)trimethylammonium (BETA) a superior tool. Its 100-fold selectivity for ChA over acetylcholinesterase [1] minimizes the confounding variable of AChE inhibition, ensuring that any observed biological effect can be more confidently attributed to a reduction in de novo ACh synthesis.

Structure-Activity Relationship (SAR) Studies of ChA Inhibition Using a Defined, Potent Benchmark

For medicinal chemistry and pharmacology research focused on developing or characterizing new cholinergic modulators, BETA serves as an essential benchmark compound. Its well-characterized I50 of 3.1 μM against human placental ChA [1] provides a clear, quantitative reference point against which the potency of novel compounds can be compared. Furthermore, direct comparisons with its closely related analog, BEP (I50 10-18 μM) [2], offer insight into the specific contribution of the trimethylammonium group to enzyme inhibition.

Investigating Neurovascular Coupling and the Blood-Cerebrospinal Fluid Barrier

Researchers examining the unique metabolic and transport properties of the cerebral vasculature can leverage the tissue-specific effect of BETA. Its demonstrated ability to inhibit amino acid uptake in cerebral arteries, while having no effect on peripheral arteries [3], makes it a selective probe for studying the cholinergic modulation of the blood-cerebrospinal fluid barrier, a property not replicated by other standard cholinergic agents like atropine or physostigmine.

Studying Reversible Modulation of Cholinergic Function in Ex Vivo or In Vitro Models

In experimental designs that require the acute inhibition of ChA followed by a washout period to assess recovery of function, the slow but reversible nature of BETA is a key advantage. The documented recovery of 50% of ChA activity after approximately 4.9 hours of dialysis [1] makes it a superior choice over irreversible inhibitors like halogenoacetylcholines [4] for such time-course experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Benzoylethyl)trimethylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.